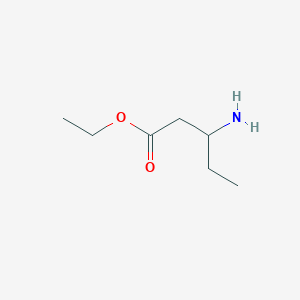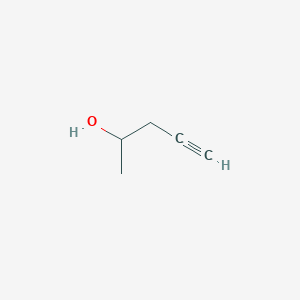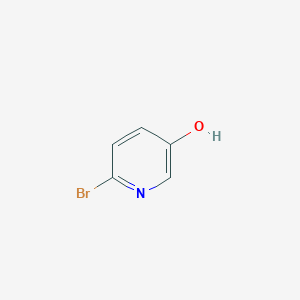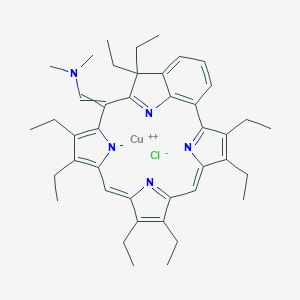
Copper benzochlorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper benzochlorin is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a copper-containing porphyrin derivative that has demonstrated potential in various applications, including photodynamic therapy and imaging.
作用機序
The mechanism of action of copper benzochlorin in PDT involves the production of reactive oxygen species (ROS) upon activation by light. The ROS, such as singlet oxygen and superoxide anion, can cause oxidative damage to cellular components, leading to cell death. Copper benzochlorin has shown high singlet oxygen quantum yield, indicating its potential as a photosensitizer for PDT.
In imaging applications, copper benzochlorin acts as a contrast agent for MRI and fluorescence imaging. Its unique properties, such as its ability to bind to tissues and its fluorescence, make it a promising candidate for imaging applications.
生化学的および生理学的効果
Copper benzochlorin has been shown to have low toxicity in preclinical studies. It is rapidly cleared from the body and does not accumulate in tissues. However, further studies are needed to determine its long-term toxicity and safety.
実験室実験の利点と制限
The advantages of using copper benzochlorin in lab experiments include its unique properties, such as its fluorescence and MRI contrast enhancement, and its potential as a photosensitizer for PDT. Its low toxicity and rapid clearance from the body also make it a promising candidate for in vivo studies.
The limitations of using copper benzochlorin in lab experiments include its low yield during synthesis, which can limit its availability for research, and the need for specific light sources for activation in PDT.
将来の方向性
There are several future directions for research on copper benzochlorin. One potential direction is the development of new synthesis methods to improve the yield and availability of the compound. Another direction is the investigation of its potential in combination with other therapies, such as chemotherapy and immunotherapy. Further studies are also needed to determine its long-term toxicity and safety in humans. Finally, the development of new imaging techniques using copper benzochlorin as a contrast agent is another promising direction for future research.
Conclusion
Copper benzochlorin is a synthetic compound that has demonstrated potential in various scientific research applications, including photodynamic therapy and imaging. Its unique properties, such as its fluorescence and MRI contrast enhancement, make it a promising candidate for imaging applications. Further research is needed to determine its long-term toxicity and safety in humans and to explore its potential in combination with other therapies. Overall, copper benzochlorin is a promising compound that has the potential to make a significant impact in the field of scientific research.
合成法
The synthesis of copper benzochlorin involves the reaction of copper acetate with benzochlorin. The reaction proceeds in the presence of a base and an organic solvent, such as pyridine or dimethylformamide. The resulting product is purified using column chromatography, and the yield of the product is typically around 50%.
科学的研究の応用
Copper benzochlorin has been extensively studied for its potential in photodynamic therapy (PDT) and imaging. PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, such as copper benzochlorin, which is activated by light of a specific wavelength. The activated photosensitizer produces reactive oxygen species that can kill cancer cells. Copper benzochlorin has shown promising results in preclinical studies as a photosensitizer for PDT.
In addition to PDT, copper benzochlorin has also been investigated for its potential in imaging. Its unique properties, such as its fluorescence and magnetic resonance imaging (MRI) contrast enhancement, make it a promising candidate for imaging applications. Copper benzochlorin has been used in preclinical studies for imaging of tumors, inflammation, and angiogenesis.
特性
CAS番号 |
145582-83-8 |
|---|---|
製品名 |
Copper benzochlorin |
分子式 |
C42H52ClCuN5 |
分子量 |
725.9 g/mol |
IUPAC名 |
copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride |
InChI |
InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1 |
InChIキー |
RSDZGRLHEQWQBK-UHFFFAOYSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |
同義語 |
CDS1 photosensitizer copper benzochlorin copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



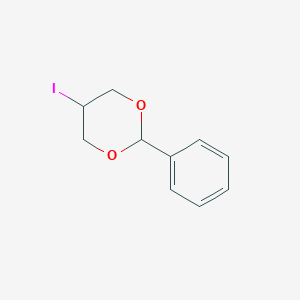
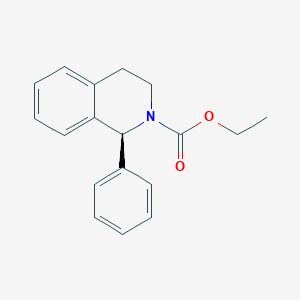
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
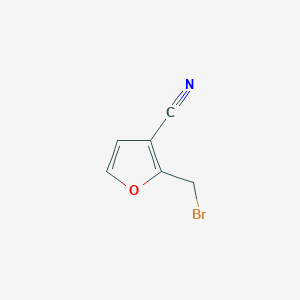
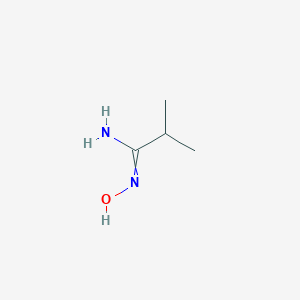
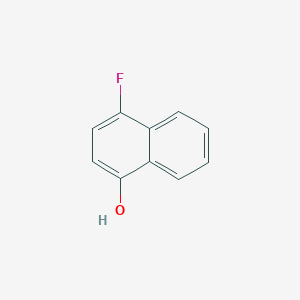
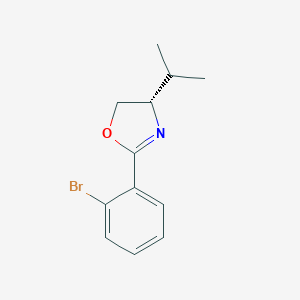
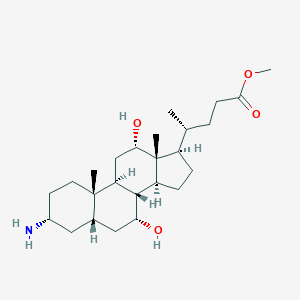
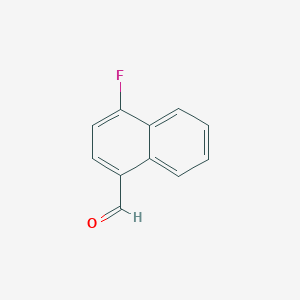
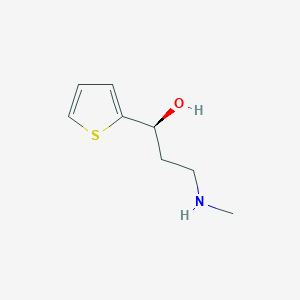
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)
